1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Physicochemical property Lipophilicity HPLC method development

Official Escitalopram Impurity L (Citalopram Impurity M). This certified reference standard, featuring a distinct carboxamide moiety, ensures unambiguous chromatographic resolution (ΔXLogP3 ~0.8) from API and other impurities. Essential for analytical method validation, ANDA submissions, and commercial production QC. Not substitutable with 5-cyanophthalide or 5-carboxyphthalide.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 85118-25-8
Cat. No. B195767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
CAS85118-25-8
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)N)C(=O)O1
InChIInChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)
InChIKeyVOWKISVRIBSFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (85118-25-8): Phthalide-Derived Intermediate and Escitalopram Impurity Standard for Pharmaceutical Quality Control


1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide, also known as 5-carbamoylphthalide, is a bicyclic heterocyclic compound belonging to the isobenzofuranone (phthalide) class. It is primarily recognized as Escitalopram Impurity L and Citalopram Impurity M, serving as a critical reference standard in analytical method development, validation, and quality control for selective serotonin reuptake inhibitor (SSRI) antidepressants [1][2]. Its structure features a fused benzofuran ring system with a carboxamide functional group at the 5-position, which confers distinct physicochemical properties relative to other phthalide derivatives such as 5-cyanophthalide and 5-carboxyphthalide [1].

Why 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide Cannot Be Interchanged with Other Phthalide Derivatives in Pharmaceutical Development


Substitution of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide with structurally similar phthalide derivatives such as 5-cyanophthalide or 5-carboxyphthalide is not analytically or synthetically valid. The carboxamide moiety at the 5-position fundamentally alters key physicochemical properties, including lipophilicity (XLogP3 = -0.3 versus 0.5 for 5-cyanophthalide) and hydrogen bonding capacity (1 H-bond donor, 3 H-bond acceptors), which directly impact chromatographic retention behavior, extraction efficiency, and reactivity in downstream transformations [1][2]. Furthermore, as a specified impurity in escitalopram drug substance, this compound must be accurately identified and quantified according to pharmacopoeial standards; using a different phthalide derivative would compromise method specificity, accuracy, and regulatory compliance .

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide: Quantitative Differentiation Evidence Against Comparator Phthalide Derivatives


Lipophilicity (XLogP3) Comparison: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide versus 5-Cyanophthalide

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide exhibits significantly lower lipophilicity (XLogP3 = -0.3) compared to the structurally analogous 5-cyanophthalide (XLogP3 = 0.5), a difference of Δ0.8 logP units [1][2]. This lower lipophilicity predicts earlier elution on reversed-phase HPLC columns and improved aqueous solubility, which is critical for analytical method development and impurity profiling in pharmaceutical formulations.

Physicochemical property Lipophilicity HPLC method development

Hydrogen Bonding Capacity: Differentiating 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide from 5-Cyanophthalide

The presence of a primary carboxamide group in 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide confers 1 hydrogen bond donor and 3 hydrogen bond acceptors, whereas the cyano-substituted analog 5-cyanophthalide has 0 hydrogen bond donors and 3 hydrogen bond acceptors [1][2]. This difference in hydrogen bonding capacity fundamentally alters interactions with stationary phases in chromatography and with sorbents in solid-phase extraction.

Hydrogen bonding Chromatographic selectivity Solid-phase extraction

Synthetic Route Differentiation: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide as the Direct Precursor to 5-Cyanophthalide

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide serves as the immediate precursor in the synthesis of 5-cyanophthalide, a key intermediate in citalopram manufacturing. According to patent US20020019546A1, 5-carboxyphthalide is first converted to the corresponding amide (this compound), which is then reacted with a dehydrating agent to yield 5-cyanophthalide [1]. This establishes a defined synthetic role distinct from other phthalide derivatives such as 5-aminophthalide or 5-carboxyphthalide itself.

Organic synthesis Citalopram intermediate Dehydration reaction

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide: Verified Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Escitalopram/Citalopram Quality Control

This compound is an officially designated impurity (Escitalopram Impurity L; Citalopram Impurity M) and is used as a certified reference material for analytical method development, method validation, and quality control in ANDA submissions and commercial production of escitalopram and citalopram drug substances [1]. Its distinct lipophilicity (XLogP3 = -0.3) and hydrogen bonding capacity (1 donor, 3 acceptors) ensure unambiguous chromatographic resolution from the API and other impurities, enabling accurate quantification at trace levels [2].

Intermediate in the Synthesis of 5-Cyanophthalide for Citalopram Manufacturing

As the direct amide precursor to 5-cyanophthalide, this compound is a critical intermediate in one of the established synthetic routes to citalopram. The conversion of 5-carboxyphthalide to this amide followed by dehydration yields 5-cyanophthalide, which undergoes Grignard reactions and ring closure to form the citalopram scaffold [3]. This role as a synthetic intermediate is unique among the simple phthalide derivatives and cannot be fulfilled by 5-carboxyphthalide or 5-aminophthalide without additional activation steps.

Method Development and Validation for HPLC Analysis of Phthalide-Derived Impurities

The compound's reversed-phase HPLC behavior has been characterized on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phases, with the method being scalable to preparative separations and adaptable to UPLC with smaller particle columns [4]. The significant difference in XLogP3 (Δ0.8 logP units) between this compound and 5-cyanophthalide translates to distinct retention times, facilitating method development for simultaneous impurity profiling in pharmaceutical formulations [2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.